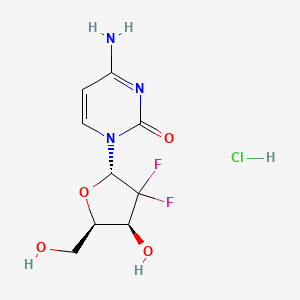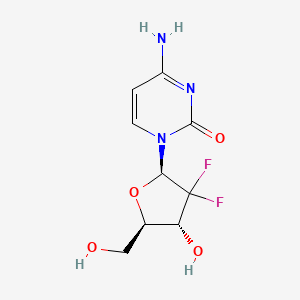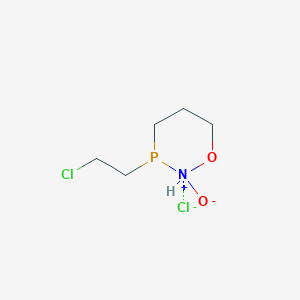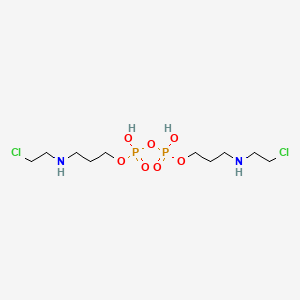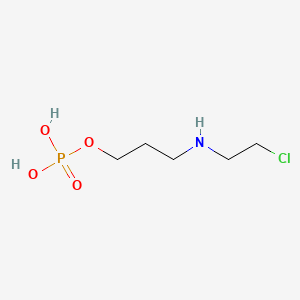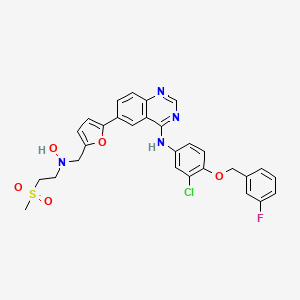
D-Phenylglycylampicillin
Descripción general
Descripción
Synthesis Analysis
The synthesis of D-Phenylglycylampicillin involves complex chemical processes . A study identified the fragmentation behaviors of related substances, which were used to identify their chemical structures . The ion at 699.1 eliminated one molecule of thiazolidine ring to produce 540.1 .Molecular Structure Analysis
The molecular formula of D-Phenylglycylampicillin is C24H26N4O5S . Its average mass is 482.552 Da and its monoisotopic mass is 482.162384 Da .Chemical Reactions Analysis
The chemical reactions involving D-Phenylglycylampicillin are complex and involve multiple stages . The reactions are influenced by various factors such as pH, temperature, and the presence of other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of D-Phenylglycylampicillin are influenced by its molecular structure . The pKa and pKb values provide a convenient means of comparing the strengths of weak acids and bases .Aplicaciones Científicas De Investigación
Fermentative Production of Phenylglycines : D-Phenylglycine (D-Phg) plays a crucial role in the fine chemical industry as a precursor for semisynthetic β-lactam antibiotics. Genetic engineering approaches have been used to enhance the fermentative production of D-Phg, particularly through the construction of an artificial D-Phg operon and its expression in actinomycetal host strains, leading to improved production efficiencies (Moosmann et al., 2020).
Metabolic Engineering for D-Phg Production : In another study, metabolic engineering was applied to E. coli strains to create a biosynthesis pathway for D-Phg from glucose. This pathway involved several enzymes and led to the first completely fermentative production of D-Phg, highlighting its potential as a building block for semi-synthetic antibiotics like ampicillin and cephalexin (Müller et al., 2006).
Research on Diacylglycerol Acyltransferase-1 Inhibitors : While not directly about D-Phenylglycylampicillin, this research is relevant as it involves the study of diacylglycerol acyltransferase-1 (DGAT-1) inhibitors. DGAT-1 is involved in triglyceride synthesis, and its inhibition is a potential strategy for treating metabolic disorders. Studies in this area could indirectly impact the development and application of related compounds (Yen et al., 2008).
Structural Aspects of Phenylglycines in Natural Products : The significance of phenylglycine-type amino acids, including D-Phg, in various peptide natural products has been explored. The study discusses the structures and properties of these compounds, their biosynthetic origins, and incorporation into natural products, which is crucial for medicinal chemistry (Al Toma et al., 2015).
Mecanismo De Acción
Target of Action
D-Phenylglycylampicillin, also known as Ampicillin impurity I, is a derivative of the β-lactam class of antibiotics . The primary targets of this compound are the penicillin-binding proteins (PBPs) located in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
D-Phenylglycylampicillin, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the cross-linking of peptidoglycan chains, a process vital for bacterial cell wall synthesis . It achieves this by binding to the PBPs, thereby blocking their activity . This inhibition leads to a weakened cell wall, making the bacterial cell more susceptible to osmotic lysis .
Biochemical Pathways
The action of D-Phenylglycylampicillin disrupts the normal biochemical pathways involved in bacterial cell wall synthesis . By inhibiting the PBPs, it prevents the formation of cross-links between peptidoglycan chains, disrupting the integrity of the bacterial cell wall . This disruption can lead to cell lysis and death, effectively stopping the bacterial infection.
Pharmacokinetics
It’s known that factors such as drug solubility, extent of protein binding, and the major clearing pathway of the agent can significantly influence the bioavailability of antibiotics .
Result of Action
The primary result of D-Phenylglycylampicillin’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, effectively halting the progression of the bacterial infection.
Action Environment
The action, efficacy, and stability of D-Phenylglycylampicillin can be influenced by various environmental factors. For instance, the presence of other antibiotics in the environment can potentially affect microbial communities, leading to changes in resistance expansion and ecological function disturbance . Furthermore, the pH, temperature, and presence of
Propiedades
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-24(2)18(23(32)33)28-21(31)17(22(28)34-24)27-20(30)16(14-11-7-4-8-12-14)26-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,29)(H,27,30)(H,32,33)/t15-,16-,17-,18+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYDGVCSWXXUDM-OSAVLUCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)[C@@H](C4=CC=CC=C4)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90142862 | |
| Record name | Phenylglycylampicillin, D- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90142862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10001-82-8 | |
| Record name | Phenylglycylampicillin, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010001828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylglycylampicillin, D- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90142862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYLGLYCYLAMPICILLIN, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR42YK1I2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





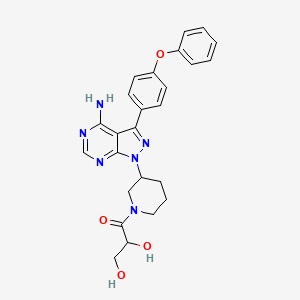
![(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B601139.png)
